

# An In-depth Technical Guide to the Chemical Structure and Properties of Osimertinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MS645

Cat. No.: B15570830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).<sup>[1][2][3]</sup> It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.<sup>[4][5][6]</sup> This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical profile of osimertinib.

## Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.<sup>[6]</sup> It is provided as a mesylate salt.<sup>[3]</sup>

- Chemical Name: N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{{4-(1-methylindol-3-yl)pyrimidin-2-yl}amino}phenyl)prop-2-enamide mesylate salt<sup>[3]</sup>
- Chemical Formula: C<sub>28</sub>H<sub>33</sub>N<sub>7</sub>O<sub>2</sub>·CH<sub>4</sub>O<sub>3</sub>S<sup>[3]</sup>
- Molecular Weight: 596 g/mol <sup>[3]</sup>

## Mechanism of Action

Osimertinib is an irreversible EGFR TKI that selectively inhibits mutant forms of EGFR.[\[1\]](#)[\[6\]](#) It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[\[6\]](#)[\[7\]](#)[\[8\]](#) This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[\[8\]](#)[\[9\]](#)

A key feature of osimertinib is its high affinity for EGFR molecules with the L858R/T790M mutation, for which it has a 200-fold higher affinity compared to wild-type EGFR in vitro.[\[1\]](#) This selectivity for mutant EGFR spares the wild-type form, which is thought to limit toxicity.[\[1\]](#)[\[6\]](#)

Cell Membrane

[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway and Osimertinib Inhibition.

## Pharmacological Properties

## Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is slowly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 6 hours.[1][9] Once-daily administration leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.[9][10]

| Parameter                   | Value                                              | Species         |
|-----------------------------|----------------------------------------------------|-----------------|
| Tmax (median)               | 6 hours                                            | Humans[1][9]    |
| Half-life (mean)            | 48 hours                                           | Humans[1][11]   |
| Oral Clearance (CL/F)       | 14.3 L/hr                                          | Humans[1][10]   |
| Volume of Distribution (Vd) | 918 L                                              | Humans[1]       |
| Plasma Protein Binding      | 95%                                                | Humans[1]       |
| Metabolism                  | Oxidation and dealkylation<br>(primarily by CYP3A) | In vitro[1][10] |
| Elimination                 | 68% in feces, 14% in urine                         | Humans[1][10]   |

## Metabolism

The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzyme CYP3A.[1][10] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified and circulate at approximately 10% of the concentration of the parent compound.[1][11] AZ7550 has a similar potency and efficacy to osimertinib, while AZ5104 is more potent against both mutant and wild-type EGFR.[1][10]

## Clinical Efficacy

Osimertinib has demonstrated significant clinical activity in patients with EGFR-mutated non-small-cell lung cancer (NSCLC).

### FLAURA Trial (First-Line Setting)

The FLAURA trial was a Phase III study that compared first-line osimertinib with other EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated advanced NSCLC with an EGFR mutation.[12]

| Endpoint                         | Osimertinib | Comparator<br>EGFR-TKI | Hazard Ratio<br>(95% CI) | p-value   |
|----------------------------------|-------------|------------------------|--------------------------|-----------|
| Median Overall Survival          | 38.6 months | 31.8 months            | 0.80 (0.64 to 1.00)      | 0.046[12] |
| Median Progression-Free Survival | 18.9 months | 10.2 months            | 0.46 (0.37 to 0.57)      | N/A[13]   |

## FLAURA2 Trial (First-Line Combination Therapy)

The FLAURA2 trial investigated osimertinib in combination with platinum-based chemotherapy compared to osimertinib monotherapy in the first-line treatment of patients with advanced EGFR-mutated NSCLC.[14][15]

| Endpoint                                                 | Osimertinib + Chemo | Osimertinib Monotherapy | Hazard Ratio<br>(95% CI) | p-value      |
|----------------------------------------------------------|---------------------|-------------------------|--------------------------|--------------|
| Median Progression-Free Survival (Investigator Assessed) | 25.5 months         | 16.7 months             | N/A (38% improvement)    | < 0.0001[15] |

## Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance inevitably develops.[4][7] Mechanisms of resistance are broadly classified into EGFR-dependent and EGFR-independent pathways.[4][16]

### EGFR-Dependent Mechanisms

- C797S Mutation: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene.[5][7] This mutation alters the cysteine residue to which osimertinib forms a covalent bond, thereby preventing its inhibitory activity.[6]

## EGFR-Independent Mechanisms

- Bypass Pathway Activation: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common mechanisms include:
  - MET amplification[5][17]
  - HER2 amplification[5]
  - Mutations in KRAS and PIK3CA[5][7]
- Phenotypic Transformation: In some cases, the tumor may transform into a different histology, such as small-cell lung cancer, which is not dependent on EGFR signaling.[4]

[Click to download full resolution via product page](#)

Caption: Acquired Resistance Mechanisms to Osimertinib.

# Experimental Protocols

Detailed experimental protocols for the studies cited are extensive. Below is a generalized workflow for a key preclinical experiment.

## In Vitro Kinase Assay for IC<sub>50</sub> Determination

- Objective: To determine the concentration of osimertinib required to inhibit 50% of the activity of wild-type and mutant EGFR kinases.
- Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide, osimertinib, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - A serial dilution of osimertinib is prepared.
  - The EGFR kinase, substrate peptide, and osimertinib are incubated together in the assay buffer.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a specified time at a controlled temperature.
  - The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using the detection system.
  - The data is plotted as kinase activity versus inhibitor concentration, and the IC<sub>50</sub> value is calculated using a suitable curve-fitting model.



[Click to download full resolution via product page](#)

Caption: Workflow for an In Vitro Kinase Assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Osimertinib - Wikipedia [en.wikipedia.org]
- 4. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 14. targetedonc.com [targetedonc.com]
- 15. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 16. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15570830#exploring-the-chemical-structure-and-properties-of-ms645\]](https://www.benchchem.com/product/b15570830#exploring-the-chemical-structure-and-properties-of-ms645)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)